molecular formula C6HF11O4 B3031868 Perfluoro-3,6-dioxaoctanoic acid CAS No. 80153-82-8

Perfluoro-3,6-dioxaoctanoic acid

Cat. No.: B3031868
CAS No.: 80153-82-8
M. Wt: 346.05 g/mol
InChI Key: HDLFODOGTBJVKF-UHFFFAOYSA-N
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Description

Perfluoro-3,6-dioxaoctanoic acid is a synthetic chemical compound belonging to the class of perfluoroalkyl substances (PFAS). It is characterized by its unique molecular structure, which includes multiple fluorine atoms and ether linkages. This compound is known for its high stability and resistance to degradation, making it a persistent environmental contaminant.

Scientific Research Applications

Perfluoro-3,6-dioxaoctanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for the analysis of perfluoroalkyl substances in environmental samples. In biology and medicine, it is studied for its potential toxicological effects and its role as an environmental contaminant. Industrially, it is used in the production of fluoropolymers and other specialized materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-3,6-dioxaoctanoic acid typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of acetic acid derivatives in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors operate under controlled conditions, including specific temperatures and pressures, to ensure efficient and consistent production of the compound. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles such as hydroxide ions and amines. Reaction conditions typically involve elevated temperatures and the use of polar solvents to facilitate the substitution process.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with hydroxide ions can yield perfluoroalkyl carboxylates, while reaction with amines can produce perfluoroalkyl amides.

Mechanism of Action

The mechanism of action of perfluoro-3,6-dioxaoctanoic acid involves its interaction with cellular membranes and proteins. The compound’s high affinity for lipid bilayers allows it to accumulate in biological tissues, where it can disrupt normal cellular functions. Molecular targets include peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. The activation of these receptors by this compound can lead to various adverse health effects, including liver toxicity and endocrine disruption.

Comparison with Similar Compounds

Perfluoro-3,6-dioxaoctanoic acid is similar to other perfluoroalkyl substances such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). it is unique in its specific molecular structure, which includes ether linkages not found in PFOA or PFOS. This structural difference can influence its chemical reactivity and environmental persistence. Similar compounds include:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluoro-2-methyl-3-oxahexanoic acid (GenX)

These compounds share similar properties, such as high stability and resistance to degradation, but differ in their specific chemical structures and potential health effects.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O4/c7-2(8,1(18)19)20-5(14,15)6(16,17)21-4(12,13)3(9,10)11/h(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLFODOGTBJVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880982
Record name Perfluoro-3,6-dioxaoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80153-82-8
Record name Perfluoro-3,6-dioxaoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080153828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-3,6-dioxaoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-(2-ethyloxyethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORO-3,6-DIOXAOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03936D5T73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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